1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea
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Overview
Description
“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” typically involves multiple steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the 2-chloropropanoyl group: This step involves the acylation of the piperidine ring with 2-chloropropanoyl chloride under basic conditions.
Attachment of the 4-fluorophenyl group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the 2-chloropropanoyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols or amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” may have applications in:
Medicinal chemistry: As a potential pharmaceutical agent for treating various diseases.
Biological research: Studying its effects on biological systems and potential as a drug candidate.
Industrial chemistry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropropanoyl)-3-(4-fluorophenyl)urea
- 1-(2-Chloropropanoyl)piperidine
- 3-(4-Fluorophenyl)urea
Uniqueness
“1-((1-(2-Chloropropanoyl)piperidin-3-yl)methyl)-3-(4-fluorophenyl)urea” is unique due to the combination of the piperidine ring, the 2-chloropropanoyl group, and the 4-fluorophenyl group, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-[[1-(2-chloropropanoyl)piperidin-3-yl]methyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O2/c1-11(17)15(22)21-8-2-3-12(10-21)9-19-16(23)20-14-6-4-13(18)5-7-14/h4-7,11-12H,2-3,8-10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQGTTXFNZLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNC(=O)NC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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